2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid
Beschreibung
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid is a polyhalogenated benzoic acid derivative with bromine (Br) at position 2, hydroxyl (-OH) at position 3, and fluorine (F) atoms at positions 4, 5, and 6.
Eigenschaften
Molekularformel |
C7H2BrF3O3 |
|---|---|
Molekulargewicht |
270.99 g/mol |
IUPAC-Name |
2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H2BrF3O3/c8-2-1(7(13)14)3(9)4(10)5(11)6(2)12/h12H,(H,13,14) |
InChI-Schlüssel |
GQVWUIYLZWNLLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Br)O)F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of hydroxybenzoic acid derivatives. One common method includes the reaction of 2,4,5-trifluorobenzoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes, binding to the active site and preventing substrate binding or catalysis . This inhibition can lead to changes in cellular processes and pathways, making the compound useful in studying enzyme function and regulation.
Vergleich Mit ähnlichen Verbindungen
Data Table: Comparative Analysis of Key Properties
Research Findings and Trends
- Electronic Effects : The trifluoro substitution in the target compound enhances acidity (predicted pKa < 2.5) compared to difluoro analogues (pKa ~2.8–3.5) due to cumulative electron withdrawal .
- Hydrogen Bonding : The 3-hydroxyl group may form intramolecular hydrogen bonds with the carboxylic acid, influencing crystal packing and solubility .
- Synthetic Challenges : Steric hindrance from multiple halogens complicates cross-coupling reactions, requiring optimized catalysts (e.g., palladium-based systems) .
Biologische Aktivität
2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid is a halogenated aromatic compound with potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and agrochemicals. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C7H3BrF3O3
- Molecular Weight : 273.99 g/mol
- Structure : The compound features a bromine atom and three fluorine atoms substituted on a hydroxybenzoic acid framework, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that halogenated benzoic acids exhibit significant antimicrobial properties. A study demonstrated that 2-bromo derivatives can inhibit the growth of various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid | E. coli | 32 µg/mL |
| 2-Bromo-4,5,6-trifluoro-3-hydroxybenzoic acid | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses in vitro. A study involving macrophage cell lines demonstrated that treatment with 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.
Anticancer Potential
Preliminary investigations have indicated that this compound may possess anticancer properties. In a series of assays on cancer cell lines (e.g., HeLa and MCF-7), it was observed that the compound induced apoptosis via the mitochondrial pathway. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via mitochondrial pathway |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
The mechanisms underlying the biological activities of 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid are multifaceted:
- Membrane Disruption : The lipophilic nature due to halogen substitutions allows for disruption of microbial membranes.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways contributes to reduced inflammation.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
Case Studies
- Study on Antimicrobial Effects : A controlled experiment evaluated the efficacy of 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load compared to control groups.
- Inflammation Model : In a murine model of acute inflammation induced by LPS (lipopolysaccharide), administration of the compound significantly reduced edema and inflammatory markers compared to untreated controls.
Q & A
Q. What are the key synthetic strategies for preparing 2-bromo-4,5,6-trifluoro-3-hydroxybenzoic acid?
Synthesis typically involves halogenation and functional group modification on a benzoic acid scaffold. For example:
- Halogenation : Sequential bromination and fluorination of a precursor like 3-hydroxybenzoic acid, using reagents such as Br₂ (for bromine) and DAST (diethylaminosulfur trifluoride) for fluorination .
- Hydroxylation : Retention of the hydroxyl group at position 3 requires protective strategies (e.g., silylation) to prevent undesired side reactions during halogenation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR : and NMR identify substituent positions and electronic environments (e.g., downfield shifts for -OH and deshielded fluorine signals) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~277 g/mol for C₇H₃BrF₃O₃) .
- X-ray Crystallography : Resolves regiochemistry in cases of ambiguous substitution patterns .
Advanced Questions
Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in further derivatization?
- Bromine : As an electron-withdrawing group (EWG), bromine at position 2 directs electrophilic substitution to the para position (position 5 or 6) via resonance and inductive effects .
- Fluorine : Fluorine’s strong EWG character further deactivates the ring, favoring nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example, trifluoro groups enhance reactivity toward SNAr at position 4 .
- Hydroxyl Group : The -OH group at position 3 can act as a directing group for metal-catalyzed couplings (e.g., Suzuki-Miyaura) but requires protection (e.g., as a methyl ether) to prevent oxidation .
Q. What experimental design considerations address low yields in cross-coupling reactions involving this compound?
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve steric accessibility for coupling at hindered positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the aromatic acid, while additives like Cs₂CO₃ neutralize acidity and stabilize intermediates .
- Contradiction Analysis : Discrepancies in reported yields (e.g., 40–70%) may arise from trace moisture or oxygen; rigorous inert atmosphere protocols (Schlenk line) are recommended .
Methodological Challenges & Solutions
Q. How to resolve instability of the hydroxyl group during fluorination?
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the -OH group prior to fluorination, followed by TBAF (tetrabutylammonium fluoride) deprotection .
- Low-Temperature Reactions : Conduct fluorination at −78°C (dry ice/acetone bath) to minimize side reactions like oxidation .
Q. What strategies mitigate competing side reactions in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
